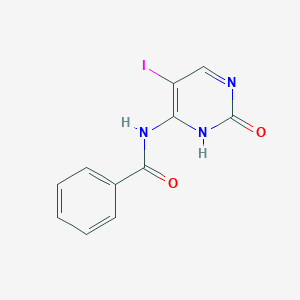

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

Description

Properties

IUPAC Name |

N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQWAXPYFIYBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a functionalized pyrimidine derivative that has emerged as a molecule of significant interest in medicinal chemistry. Its unique structural features, particularly the presence of a benzamide group attached to a 5-iodo-2-oxopyrimidine scaffold, confer a range of intriguing biological activities. This technical guide provides a comprehensive overview of the synthesis, structural characterization, physicochemical properties, and known biological activities of this compound. We delve into its potential as an anticancer and antiviral agent, supported by available data and mechanistic insights derived from analogous structures. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a foundation for further investigation and application of this promising scaffold.

Introduction: The Chemical and Biological Significance of this compound

This compound, a heterocyclic compound, has garnered attention for its potential applications in medicinal chemistry and pharmacology.[1] The core of this molecule is a pyrimidine ring, a fundamental building block of nucleic acids, which makes pyrimidine derivatives a rich source of bioactive compounds with a wide spectrum of therapeutic applications, including anticancer, antiviral, and antimicrobial agents. The benzamide moiety is also a common feature in many pharmaceuticals, contributing to receptor binding and other molecular interactions.[1]

The strategic placement of an iodine atom at the 5-position of the pyrimidine ring is a key feature of this molecule. This halogen substitution not only influences its biological activity but also provides a reactive handle for further chemical modifications. The iodine atom can be readily displaced or participate in cross-coupling reactions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[1]

Molecules with similar architectures have been explored as inhibitors of viral polymerases, such as the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B).[1] Furthermore, pyrimidine derivatives are known to exhibit anticancer properties by targeting various cellular pathways.[1] This guide aims to consolidate the current knowledge on this compound and to provide a detailed framework for its synthesis and evaluation.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the readily available starting material, 5-iodocytosine. The overall synthetic strategy involves the benzoylation of the amino group at the C4 position of the pyrimidine ring.

Synthetic Pathway

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Benzoylation of 5-Iodocytosine

This protocol is based on a reported method for the benzoylation of 5-iodocytosine.[1]

Materials and Reagents:

-

5-Iodocytosine (1 equivalent)

-

Benzoic anhydride (Bz₂O) (2.1 equivalents)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.01 equivalents)

-

Pyridine (as acid scavenger)

-

Acetonitrile (solvent)

-

Ethanol/water (for recrystallization)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-iodocytosine (15 g) and acetonitrile (150 mL).

-

Add benzoic anhydride (28.5 g, 126 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.15 g) to the suspension.

-

Add pyridine (9.9 g) to the reaction mixture to act as an acid scavenger.

-

Place the reaction mixture under an inert atmosphere of argon or nitrogen.

-

Heat the mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the crude product by filtration.

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid. A reported yield for this type of reaction is approximately 72%.[1]

Alternative Microwave-Assisted Synthesis: A more rapid synthesis can be achieved using microwave irradiation.

-

Reactants: 5-iodocytosine (1 eq), benzoyl chloride (1.2 eq)

-

Solvent: Dimethylformamide (DMF)

-

Conditions: 150 W microwave irradiation at 100°C for 15 minutes.

-

Reported Yield: 68%[1]

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the NH proton is expected around δ 12 ppm. Aromatic protons of the benzamide group would appear in the range of δ 7.5–8.0 ppm.[1] The pyrimidine C6-H proton would likely appear as a singlet further downfield. |

| ¹³C NMR | The carbonyl (C=O) carbon of the benzamide group is expected to have a chemical shift of approximately 165 ppm.[1] Signals for the aromatic carbons and the pyrimidine ring carbons would also be present in the aromatic region of the spectrum. |

| Mass Spectrometry (MS) | For electrospray ionization (ESI-MS) in positive ion mode, the [M+H]⁺ ion is expected at an m/z of approximately 342.0. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide and pyrimidinone), and aromatic C-H and C=C stretching would be observed. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Iodine should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₁H₈IN₃O₂. |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈IN₃O₂ | [2][3] |

| Molecular Weight | 341.11 g/mol | [1][2][3] |

| CAS Number | 145913-85-5 | [1][2][3] |

| Appearance | Solid | General knowledge |

| Purity | >98% (commercially available) | [3] |

| SMILES | O=C1N=C(NC(C2=CC=CC=C2)=O)C(I)=CN1 | [3] |

| InChI Key | KUQWAXPYFIYBBY-UHFFFAOYSA-N | [1] |

| Melting Point | Not explicitly reported. | |

| Solubility | Not explicitly reported. Expected to have low aqueous solubility but be soluble in organic solvents like DMSO and DMF. | General knowledge based on structure |

Biological Activity and Mechanism of Action

This compound has shown promise in preclinical studies, particularly in the areas of oncology and virology.

Anticancer Activity

-

In vitro Cytotoxicity: The compound has demonstrated significant cytotoxic effects against cancer cell lines. A notable finding is its activity against the MCF-7 breast cancer cell line with a reported IC₅₀ value of 12 µM .[1] This level of potency suggests that it is a viable lead compound for the development of novel anticancer agents.[1]

-

Mechanism of Action: The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest, which are critical mechanisms for controlling tumor growth.[1] The compound may achieve this by inhibiting key enzymes involved in cancer cell metabolism and proliferation.[1]

Caption: Postulated mechanism of anticancer activity.

Antiviral Activity

While specific antiviral data for this compound is not extensively reported, its structural similarity to known antiviral agents suggests a potential mechanism of action.

-

Viral Polymerase Inhibition: Molecules with similar pyrimidine-based scaffolds have been investigated as inhibitors of viral polymerases.[1] A key target in this context is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), an essential enzyme for viral replication.[1]

-

Allosteric Inhibition: These types of inhibitors often function as allosteric modulators. They bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that disrupts the enzyme's function.[1] This mechanism can offer advantages in terms of overcoming resistance mutations that may arise in the active site.

Applications in Drug Discovery and Chemical Biology

The unique structural attributes of this compound make it a versatile tool for both drug discovery and chemical biology.

-

Lead Compound for Drug Development: With demonstrated anticancer activity, this molecule serves as an excellent starting point for optimization through medicinal chemistry efforts.[1] The synthesis of analogues with modifications to the benzamide ring or substitution of the iodine atom can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Chemical Probe: The presence of the iodine atom allows for the facile introduction of reporter tags, such as fluorophores or biotin, through cross-coupling reactions. This would enable the development of chemical probes to study the compound's cellular targets and mechanism of action.

-

Building Block for Synthesis: As a functionalized heterocyclic compound, it can be used as a building block for the synthesis of more complex molecules with potential biological activities.[1]

Conclusion

This compound represents a promising scaffold in the landscape of medicinal chemistry. Its straightforward synthesis, coupled with its demonstrated anticancer activity and potential as an antiviral agent, makes it a compelling subject for further research. The insights provided in this technical guide are intended to facilitate these efforts, providing a solid foundation of knowledge for the design of future studies and the development of novel therapeutics based on this versatile molecular framework.

References

Sources

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a synthetic heterocyclic compound featuring a functionalized pyrimidine core. While direct and extensive research on its specific biological activity is emerging, its structural motifs—a 5-iodinated pyrimidine and a benzamide moiety—are well-represented in a variety of bioactive molecules. This technical guide synthesizes the available information on this compound and its close analogs to propose a putative mechanism of action. We will delve into the established roles of its core components, infer potential molecular targets, and provide a roadmap of experimental protocols for the definitive elucidation of its biological function. This document is intended to serve as a foundational resource for researchers investigating this and similar compounds for therapeutic development.

Introduction: Deconstructing this compound

This compound is a molecule of interest in medicinal chemistry, primarily due to its classification as a functionalized pyrimidine derivative[1]. The pyrimidine scaffold is a cornerstone of numerous endogenous molecules, including nucleobases, and is a privileged structure in drug design. The addition of an iodine atom at the 5-position and a benzamide group at the 4-position creates a unique chemical entity with the potential for specific biological interactions[1].

The core structure can be broken down into two key pharmacophores:

-

The 5-Iodopyrimidine Core: Halogenated pyrimidines, particularly at the 5-position, are known to possess a range of biological activities, including antiviral and anticancer properties[2]. The iodine atom, being the largest and most polarizable of the stable halogens, can significantly influence the molecule's binding affinity to biological targets through halogen bonding and other non-covalent interactions.

-

The N-Benzamide Moiety: Benzamide derivatives are prevalent in a wide array of pharmaceuticals and are known to exhibit diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities[3]. This group can participate in hydrogen bonding and hydrophobic interactions, serving as a crucial element for molecular recognition.

Given the limited direct studies on this compound, this guide will explore its potential mechanisms of action by drawing parallels with well-characterized analogs.

Putative Mechanisms of Action: An Evidence-Based Hypothesis

Based on the known bioactivities of its structural components, we can postulate several potential mechanisms of action for this compound. These are not mutually exclusive and warrant experimental validation.

As an Antiviral Agent: Targeting Viral Enzymes

The 5-iodopyrimidine core is reminiscent of nucleoside analogs used in antiviral therapies. Molecules with similar structures have been investigated as potential inhibitors of viral polymerases[1].

-

Hypothesized Mechanism: this compound may act as an allosteric inhibitor of viral RNA-dependent RNA polymerase (RdRp) or other viral enzymes crucial for replication[1]. Unlike nucleoside analogs that act as chain terminators at the active site, an allosteric inhibitor would bind to a different site on the enzyme, inducing a conformational change that impairs its function. The iodine atom and the benzamide group would be critical for the specificity and affinity of this binding.

-

Supporting Evidence from Analogs:

-

Related benzimidazole and pyrimidine-based compounds have been explored as allosteric inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B)[1].

-

5-iodouracil derivatives, which share the 5-iodopyrimidine core, have been investigated for their antiviral properties[4]. For instance, 1-(2-deoxy-4-thio-beta-d-ribofuranosyl)-5-iodouracil (4'-thioIDU) has demonstrated potent activity against orthopoxviruses by inhibiting viral DNA synthesis[5].

-

As an Anticancer Agent: A Multi-pronged Approach

The structural features of this compound suggest several potential avenues for anticancer activity.

-

Hypothesized Mechanisms:

-

Enzyme Inhibition: The compound could inhibit key enzymes involved in cancer cell metabolism and proliferation, such as thymidylate synthase or other kinases.

-

Induction of Apoptosis: It may trigger programmed cell death in cancer cells through various signaling pathways.

-

Cell Cycle Arrest: The compound could halt the cell cycle at specific checkpoints, preventing tumor growth.

-

Induction of Oxidative Stress: The presence of the iodine atom may contribute to the generation of reactive oxygen species (ROS) within cancer cells, leading to cytotoxicity[1].

-

-

Supporting Evidence from Analogs:

-

A study on N-substituted 5-iodouracils revealed that some analogs exhibit anticancer activity. Notably, N1,N3-dicyclohexylmethyl analog of 5-iodouracil displayed potent anticancer activity against HepG2 cells with an IC50 of 16.5 μg/mL[2][6].

-

Benzamide derivatives have been shown to possess antitumor properties through various mechanisms, including the induction of apoptosis and cell cycle arrest[3][7].

-

A Roadmap for Mechanistic Elucidation: Experimental Protocols

To move from a putative to a confirmed mechanism of action, a systematic experimental approach is necessary. The following protocols provide a framework for investigating the biological activities of this compound.

In Vitro Cytotoxicity and Antiviral Activity Assays

Objective: To determine the effective concentration range of the compound for its cytotoxic and antiviral effects.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., HepG2, MCF-7, A549) and a normal cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells at various concentrations and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Plaque Reduction Assay for Antiviral Activity

-

Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates to form a confluent monolayer.

-

Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing a serial dilution of this compound and low-melting-point agarose.

-

Incubation: Incubate the plates for 2-3 days until plaques are visible.

-

Plaque Visualization and Counting: Stain the cells with crystal violet and count the number of plaques.

-

Data Analysis: Calculate the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Target Identification and Validation

Objective: To identify the specific molecular target(s) of the compound.

Workflow for Target Identification

Caption: Experimental workflow for target identification and validation.

Visualizing the Putative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of this compound, based on the mechanisms of related compounds.

Caption: A putative signaling pathway for the anticancer effects.

Data Summary and Future Directions

Currently, there is a lack of quantitative data for this compound in the public domain. The following table is a template for summarizing key data points that should be generated through the experimental protocols outlined above.

| Parameter | Cell Line / Target | Value | Reference |

| IC50 (Cytotoxicity) | HepG2 | To be determined | |

| MCF-7 | To be determined | ||

| A549 | To be determined | ||

| EC50 (Antiviral) | Virus TBD | To be determined | |

| Enzyme Inhibition (Ki) | Target Enzyme TBD | To be determined |

Future research should focus on a systematic evaluation of this compound against a broad panel of cancer cell lines and viruses. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the benzamide ring and substitutions at the pyrimidine core, will be crucial for optimizing its potency and selectivity. Furthermore, in vivo studies in animal models will be necessary to assess its therapeutic potential and pharmacokinetic properties.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While its precise mechanism of action remains to be fully elucidated, its structural similarity to known antiviral and anticancer compounds provides a strong rationale for its investigation. The experimental framework provided in this guide offers a clear path forward for researchers to uncover the therapeutic potential of this intriguing molecule.

References

-

Ruchirawat, S., et al. (2009). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. Molecules, 14(7), 2768-2777. [Link]

-

Ruchirawat, S., et al. (2009). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. ResearchGate. [Link]

-

Smee, D. F., et al. (2008). Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections. Antiviral Research, 80(2), 169-175. [Link]

-

El-Sayed, M. I., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of Genetic Engineering and Biotechnology, 21(1), 108. [Link]

-

Haque, M. A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 13(4), 33. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Scaffold of Therapeutic Potential

In the landscape of medicinal chemistry, the pyrimidine core stands as a cornerstone of therapeutic innovation, forming the structural basis for a multitude of clinically significant agents. Within this vast chemical space, N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide emerges as a molecule of considerable interest for researchers, scientists, and drug development professionals. This functionalized pyrimidine derivative, characterized by a benzamide moiety appended to a 5-iodo-2-oxopyrimidine scaffold, presents a unique combination of structural features that suggest a promising profile for biological activity.[1]

The presence of the pyrimidine ring, a key component of nucleobases, provides a framework for potential interactions with a wide array of biological targets. The iodine atom at the 5-position not only influences the molecule's steric and electronic properties but also serves as a versatile handle for further chemical modifications, such as metal-catalyzed cross-coupling reactions.[1] This adaptability makes this compound a valuable building block for the synthesis of diverse chemical libraries aimed at screening for novel therapeutic agents.[1] While specific biological data for this compound remains an area of active investigation, its structural similarity to known antiviral and anticancer agents warrants a thorough exploration of its potential.[1] This in-depth technical guide aims to provide a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, and a detailed exploration of its potential as a lead compound in drug discovery, with a particular focus on its hypothesized role as an inhibitor of viral polymerases.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 145913-85-5 | [2] |

| Molecular Formula | C₁₁H₈IN₃O₂ | [2] |

| Molecular Weight | 341.11 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | Off-white to light yellow solid (predicted) | [3] |

| Solubility | Predicted to be soluble in formic acid and other organic solvents. | [3] |

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound can be logically approached in a two-step process, commencing with the iodination of cytosine to form the key intermediate, 5-iodocytosine, followed by a selective N-benzoylation.

Step 1: Synthesis of 4-amino-5-iodo-2(1H)-pyrimidinone (5-Iodocytosine)

The foundational step in the synthesis is the regioselective iodination of cytosine. A reliable method involves the use of N-iodosuccinimide (NIS) as the iodinating agent in a suitable solvent such as dimethylformamide (DMF).[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve cytosine (1 equivalent) in anhydrous DMF.

-

Addition of Iodinating Agent: Add N-iodosuccinimide (1.1 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-amino-5-iodo-2(1H)-pyrimidinone as a light tan solid.[3]

Caption: Synthetic scheme for the iodination of cytosine.

Step 2: N-Benzoylation of 5-Iodocytosine

The final step involves the selective acylation of the exocyclic amino group of 5-iodocytosine with benzoyl chloride. The choice of base and reaction conditions is crucial to favor N-acylation over O-acylation and to prevent potential side reactions. A common and effective method for the benzoylation of amino groups on heterocyclic systems is the Schotten-Baumann reaction, which is typically performed in a two-phase system or in the presence of a base like pyridine.[4][5]

Experimental Protocol:

-

Reaction Setup: Suspend 5-iodocytosine (1 equivalent) in pyridine.

-

Addition of Acylating Agent: Cool the mixture in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with stirring.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Work-up and Isolation: After the reaction is complete, pour the mixture into ice-water to precipitate the product. Collect the crude product by filtration.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.[4]

Caption: Final N-benzoylation step to yield the target compound.

Potential Biological Activity and Mechanism of Action: A Focus on Antiviral Properties

While direct biological data for this compound is not extensively reported in peer-reviewed literature, its structural features strongly suggest potential as an antiviral agent, particularly as an inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B).[1] This hypothesis is built upon the well-established precedent of pyrimidine and benzamide derivatives exhibiting potent inhibitory activity against this critical viral enzyme.[6][7][8]

HCV NS5B is a key enzyme in the replication of the viral genome and is a major target for direct-acting antivirals.[7][9] Inhibitors of NS5B are broadly classified as nucleoside inhibitors (NIs) that compete with natural nucleotides at the active site, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme.[9][10] The structural characteristics of this compound suggest that it would likely function as a non-nucleoside inhibitor.

NNIs of HCV NS5B bind to one of four known allosteric sites: thumb site I, thumb site II, palm site I, or palm site II.[10] This binding induces a conformational change in the enzyme that ultimately prevents RNA synthesis.[1] Pyrimidine-based compounds have been identified as potent inhibitors that bind to the palm site of NS5B.[7]

The proposed mechanism of action for this compound as an HCV NS5B inhibitor involves:

-

Allosteric Binding: The molecule is hypothesized to bind to an allosteric site, likely a palm site, on the NS5B polymerase. The pyrimidine core would anchor the molecule to the binding pocket, while the benzamide and iodo substituents would engage in specific interactions with amino acid residues.

-

Conformational Change: This binding event is proposed to induce a conformational change in the enzyme, disrupting the precise arrangement of the active site required for catalysis.

-

Inhibition of RNA Synthesis: The induced conformational change prevents the initiation or elongation of the viral RNA strand, thereby halting viral replication.

Caption: Proposed mechanism of action as an allosteric inhibitor of HCV NS5B.

Applications in Drug Discovery and Lead Optimization

This compound serves as a valuable scaffold for further drug discovery efforts. The key areas of application include:

-

Lead Compound for Antiviral Drug Development: Given its potential as an HCV NS5B inhibitor, this molecule is a prime candidate for lead optimization programs. Structure-activity relationship (SAR) studies can be conducted by modifying the benzamide ring and exploring substitutions at the pyrimidine core to enhance potency and improve pharmacokinetic properties.[1]

-

Building Block for Chemical Libraries: The presence of the iodine atom allows for the facile introduction of a wide range of substituents through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This enables the rapid generation of a library of analogues for screening against various therapeutic targets.[1]

-

Probe for Exploring Enzyme Binding Pockets: Radiolabeled versions of this compound could be synthesized to serve as probes for studying the binding pockets of viral polymerases and other enzymes.

Future Directions and Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. While its biological activity profile is yet to be fully elucidated through direct experimental evidence, the strong rationale based on its structural similarity to known bioactive molecules, particularly HCV NS5B inhibitors, makes it a compelling target for further investigation.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound's activity against a panel of viruses, cancer cell lines, and other relevant biological targets.

-

Mechanism of Action Studies: Confirming its interaction with HCV NS5B or identifying other potential molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to optimize its biological activity and drug-like properties.

References

-

Anonymous. Active site inhibitors of HCV NS5B polymerase. The development and pharmacophore of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid. PubMed. Available at: [Link].

-

Anonymous. Pyridine Carboxamides: Potent Palm Site Inhibitors of HCV NS5B Polymerase. PMC. Available at: [Link].

-

Anonymous. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. PMC. Available at: [Link].

-

Anonymous. 5-Iodocytosine. ChemBK. Available at: [Link].

-

Anonymous. NS5B inhibitor. Wikipedia. Available at: [Link].

-

Anonymous. Pyrazolo[1,5-a]pyrimidine-based inhibitors of HCV polymerase. PubMed. Available at: [Link].

-

Anonymous. Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Semantic Scholar. Available at: [Link].

- Anonymous. US20070265326A1 - Novel compounds. Google Patents.

-

Anonymous. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. MDPI. Available at: [Link].

-

Anonymous. 6-Amino-5-iodo-2(1H)-pyrimidinone. PubChem. Available at: [Link].

-

Anonymous. (PDF) Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. ResearchGate. Available at: [Link].

-

Anonymous. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. NIH. Available at: [Link].

-

Anonymous. An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. ijirset. Available at: [Link].

- Anonymous. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. Google Patents.

-

Anonymous. 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Patent US-9290504-B2. PubChem. Available at: [Link].

-

Anonymous. (PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. ResearchGate. Available at: [Link].

-

Anonymous. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed. Available at: [Link].

-

Anonymous. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link].

-

Anonymous. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. PubMed. Available at: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. 145913-85-5|this compound|BLD Pharm [bldpharm.com]

- 3. 5-IODOCYTOSINE CAS#: 1122-44-7 [amp.chemicalbook.com]

- 4. Chemoselective <i>N</i>-benzoylation of aminophenols employing benzoylisothiocyanates - Arabian Journal of Chemistry [arabjchem.org]

- 5. ijirset.com [ijirset.com]

- 6. Active site inhibitors of HCV NS5B polymerase. The development and pharmacophore of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine Carboxamides: Potent Palm Site Inhibitors of HCV NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazolo[1,5-a]pyrimidine-based inhibitors of HCV polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 10. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Medicinal Chemistry Utility of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

Executive Summary: N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a functionalized pyrimidine derivative. While a detailed public record of a specific "discovery history" for this exact molecule is not prominent, its constituent parts—the N-acyl-4-aminopyrimidinone core and the 5-iodo substituent—are of significant interest in medicinal chemistry. This guide provides a comprehensive, technically-grounded framework for its synthesis from the perspective of a senior application scientist. We will deconstruct the molecule to propose a plausible and robust synthetic pathway, explain the rationale behind key experimental choices, and discuss the strategic importance of this scaffold in modern drug discovery. The protocols and insights provided herein are designed to be self-validating for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone pharmacophore in drug discovery, forming the structural basis of nucleic acids (cytosine, thymine, and uracil) and a multitude of approved therapeutics.[1][2] Its ability to form multiple hydrogen bonds and engage in various biological interactions makes it a privileged scaffold. The N-(pyrimidin-4-yl)benzamide substructure, in particular, combines the rich interactive potential of the pyrimidine core with a benzamide group, a motif frequently found in enzyme inhibitors and receptor modulators.

Molecules incorporating the 2-oxo-1,2-dihydropyrimidine (or "isocytosine") core are explored for a wide range of biological activities, including antiviral and anticancer properties.[3] The strategic placement of an iodine atom at the C5 position further enhances the molecule's utility, transforming it from a mere bioactive candidate into a versatile synthetic intermediate for generating diverse chemical libraries through cross-coupling reactions.[1][3][4]

This guide will focus on a logical, literature-supported synthesis of this compound, highlighting its potential as a building block for developing complex molecular architectures.[3]

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis is paramount for designing a successful synthesis. Our approach dissects the target molecule into readily available starting materials by identifying key bond disconnections.

This analysis suggests a three-stage forward synthesis:

-

Ring Formation: Construction of the 4-amino-1,2-dihydropyrimidin-2-one core (isocytosine) via a cyclocondensation reaction.

-

Iodination: Regioselective electrophilic iodination at the C5 position of the pyrimidine ring.

-

Acylation: Formation of the final benzamide by acylating the 4-amino group.

Proposed Synthesis and Detailed Methodologies

This section details the step-by-step protocols for the proposed synthetic route. Each step is designed for high yield and purity, incorporating insights for optimization and validation.

Overall Synthetic Workflow

The forward synthesis proceeds through the key intermediates identified in the retrosynthetic analysis.

Experimental Protocols

The construction of the pyrimidinone core is a foundational step. While the Biginelli reaction is well-known for producing dihydropyrimidinones, a more direct route to isocytosine involves the condensation of urea with a β-ketoester derivative.[5][6][7]

-

Principle: This reaction is a classic cyclocondensation where urea acts as the dinucleophile, reacting with an appropriate three-carbon electrophile to form the six-membered heterocyclic ring. Using ethyl cyanoacetate is an effective method.

-

Protocol:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂).

-

To this solution, add ethyl cyanoacetate (1.0 eq) and urea (1.1 eq).

-

Heat the mixture to reflux (approx. 78 °C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then chill in an ice bath.

-

Neutralize the mixture carefully with glacial acetic acid, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, followed by diethyl ether.

-

Dry the product under vacuum to yield 4-amino-1,2-dihydropyrimidin-2-one as a white solid.

-

-

Self-Validation: The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected ¹H NMR spectrum in DMSO-d₆ will show characteristic peaks for the vinyl proton at C5 and the amino and amide protons.

Iodination of the electron-rich pyrimidine ring at the C5 position is a critical step. The C5 position is activated towards electrophilic substitution by the two nitrogen atoms in the ring.

-

Principle: An electrophilic iodinating agent is required. A combination of molecular iodine (I₂) and a mild oxidizing agent or a pre-formed electrophilic iodine source like N-iodosuccinimide (NIS) is effective. A green chemistry approach using I₂ and silver nitrate (AgNO₃) under solvent-free conditions has also been reported and offers environmental benefits.[4]

-

Protocol (using N-Iodosuccinimide):

-

Suspend 4-amino-1,2-dihydropyrimidin-2-one (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the suspension at room temperature.

-

Stir the reaction mixture for 12-24 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary. Monitor by TLC.

-

Upon completion, pour the reaction mixture into a large volume of ice-water.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water and then with a small amount of cold acetone to remove residual DMF and succinimide.

-

Dry the product under vacuum.

-

-

Self-Validation: Successful iodination is confirmed by a significant downfield shift of the C5 proton signal in the ¹H NMR spectrum (or its disappearance) and the appearance of a new signal in the ¹³C NMR spectrum at a chemical shift characteristic of an iodine-bearing carbon (typically 60-80 ppm).[4]

The final step is the acylation of the 4-amino group. Care must be taken to ensure selective N-acylation without affecting the amide proton within the pyrimidine ring.

-

Principle: The exocyclic 4-amino group is more nucleophilic than the ring nitrogens, allowing for selective acylation. The reaction is typically performed by reacting the amine with an acylating agent like benzoyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[3]

-

Protocol:

-

Suspend 4-amino-5-iodo-1,2-dihydropyrimidin-2-one (1.0 eq) in an anhydrous aprotic solvent such as 1,4-dioxane or pyridine. Pyridine can act as both the solvent and the base.

-

Cool the mixture in an ice bath to 0 °C.

-

Add benzoyl chloride (1.1 eq) dropwise to the stirred suspension.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. A typical protocol may involve refluxing at 80-100°C for 24 hours to ensure efficient acylation.[3]

-

Monitor the reaction by TLC (e.g., using a petroleum ether:ethyl acetate, 6:1 mobile phase).[3]

-

Once the reaction is complete, quench it by slowly adding cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water, followed by a cold, non-polar solvent like hexane to remove any unreacted benzoyl chloride.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

-

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The ¹H NMR will show new signals corresponding to the phenyl protons of the benzoyl group and a new amide proton signal. IR spectroscopy will show a characteristic amide C=O stretch.

The Strategic Role of the 5-Iodo Substituent

The inclusion of an iodine atom at the C5 position is a deliberate and strategic choice in medicinal chemistry. It serves as a versatile synthetic handle for post-synthesis diversification using metal-catalyzed cross-coupling reactions.[1][3] This allows for the rapid generation of a library of analogs from a single intermediate, which is crucial for exploring Structure-Activity Relationships (SAR).

This diversification strategy is a cornerstone of modern lead optimization, allowing chemists to fine-tune properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

Potential Applications and Future Directions

While specific biological activity for this compound is a subject for ongoing research, compounds with similar architectures have been investigated as:

-

Viral Polymerase Inhibitors: The pyrimidine core can mimic natural nucleobases, and related structures have been studied as allosteric inhibitors of enzymes like the Hepatitis C virus (HCV) RNA-dependent RNA polymerase.[3]

-

Kinase Inhibitors: Fused pyrimidine scaffolds, such as pyrido[2,3-d]pyrimidines, are potent inhibitors of various protein kinases involved in cancer signaling pathways.[8] The N-acylaminopyrimidine motif could be explored in this context.

-

Hedgehog Signaling Pathway Inhibitors: N-(2-pyrimidinylamino) benzamide derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway, which is implicated in several cancers.[9]

Future work would involve using the 5-iodo intermediate to synthesize a library of analogs for screening against various biological targets.

Conclusion

This guide has outlined a robust and scientifically-grounded synthetic pathway for this compound. By deconstructing the molecule and leveraging established, high-yield chemical transformations, we have provided a reliable blueprint for its preparation. More importantly, we have framed this molecule not as a final product, but as a strategic platform. Its true value lies in the 5-iodo group, a key functional handle that unlocks access to vast chemical diversity through modern cross-coupling chemistry, making it a valuable asset for any research program in drug discovery and medicinal chemistry.

References

- This compound - Benchchem. (URL: )

-

Fadlan, A., Pratama, L. Y., et al. (2025). Synthesis of Dihydropyrimidinones via Biginelli Reaction by Using Molecular Iodine as Environmentally Friendly Catalyst. IOP Conference Series: Earth and Environmental Science. (URL: [Link])

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Heterocyclic Compounds in Medicinal Chemistry: A Focus on Pyrimidines. (URL: )

-

Fadlan, A., Pratama, L. Y., et al. (2025). Synthesis of Dihydropyrimidinones via Biginelli Reaction by Using Molecular Iodine as Environmentally Friendly Catalyst. Semantic Scholar. (URL: [Link])

-

Chavan, L., Deshmukh, S., & Shankarwar, S. G. (2024). Current progress in asymmetric Biginelli reaction: an update. MOLECULES. (URL: [Link])

-

Kim, S. K., et al. (N.A.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health. (URL: [Link])

-

Iodine Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1 H )-ones and Thiones: A Simple and Efficient Procedure for the Biginelli Reaction. (2025). ResearchGate. (URL: [Link])

-

Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. (URL: [Link])

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. (URL: [Link])

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PubMed Central. (URL: [Link])

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. (URL: [Link])

-

Chen T, Jiang H, Zhou J, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8, 273-280. (URL: [Link])

-

N-Amino Pyridinium Salts in Organic Synthesis. (N.A.). PubMed Central. (URL: [Link])

-

Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2015). PubMed. (URL: [Link])

-

Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors. (2013). PubMed. (URL: [Link])

-

4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). (URL: [Link])

-

Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. (URL: [Link])

-

Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. (2023). National Institutes of Health. (URL: [Link])

-

Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[3][5][6]triazolo[4,3-a][3][10]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. (2010). PubMed. (URL: [Link])

-

N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. (N.A.). Thieme Gruppe. (URL: [Link])

-

The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors. (2013). PubMed. (URL: [Link])

-

Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. (2005). PubMed. (URL: [Link])

-

4-Aminopyridine. PubChem. (URL: [Link])

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Dihydropyrimidinones via Biginelli Reaction by Using Molecular Iodine as Environmentally Friendly Catalyst | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic data analysis for N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

An In-Depth Technical Guide to the Spectroscopic Analysis of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

Introduction: Elucidating the Molecular Architecture

This compound is a functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its scaffold, featuring a benzamide group linked to an iodinated pyrimidinone core, makes it a valuable synthetic intermediate and a candidate for biological screening, with related structures showing potential as viral polymerase inhibitors.[1] The precise arrangement of its atoms dictates its chemical reactivity and biological function. Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development application.

This technical guide provides a comprehensive, field-proven framework for the spectroscopic characterization of this molecule. We will move beyond a simple recitation of data to explore the causal logic behind the analytical workflow, interpreting the output from multiple orthogonal techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to build a cohesive and validated structural assignment.

The Analytical Workflow: A Multi-Faceted Approach

A robust characterization relies on the integration of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system. The typical workflow ensures that functional groups, atomic connectivity, and overall molecular formula are all confirmed.

Caption: Integrated workflow for spectroscopic characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the H-C Framework

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms. For this compound, NMR confirms the presence and arrangement of the benzoyl and pyrimidine rings.

¹H NMR Spectroscopy: Proton Environments

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for this compound. Its high polarity readily dissolves the molecule, and its hydrogen-bonding acceptor nature slows the exchange rate of N-H protons, allowing them to be observed as distinct, often broad, singlets at a downfield chemical shift.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature. Standard parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are sufficient for a high signal-to-noise ratio.[2]

-

Processing: Process the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Interpretation of the ¹H NMR Spectrum

The structure of this compound presents several distinct proton environments.

Caption: Structure with key protons labeled for NMR analysis.

Based on published data and chemical principles, the following signals are expected.[1]

| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| H-a | ~11.34 | Singlet (broad) | 1H | Pyrimidine N-H: Located on the pyrimidinone ring. The strong downfield shift is due to deshielding from the adjacent carbonyl group and hydrogen bonding with the DMSO solvent. |

| H-b | ~7.72 | Singlet | 1H | Pyrimidine C6-H: This is the only proton on the pyrimidine ring. It appears as a singlet as there are no adjacent protons to couple with. Its position is downfield due to the electron-withdrawing nature of the heterocyclic ring. |

| H-c, H-d, H-e | 7.45 - 8.02 | Multiplet | 5H | Benzoyl Ar-H: Protons on the aromatic benzoyl group. The ortho protons (H-c) are most deshielded by the amide carbonyl. The complex multiplet arises from overlapping signals and spin-spin coupling between the ortho, meta, and para protons. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: Proton-decoupled ¹³C NMR is essential to simplify the spectrum and identify all unique carbon environments. The chemical shifts are highly sensitive to the electronic environment, allowing for the clear identification of carbonyl, aromatic, and halogen-substituted carbons.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Use a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[2]

-

Processing: Process the data similarly to the ¹H spectrum, referencing the residual DMSO solvent peak at 39.52 ppm.

Interpretation of the ¹³C NMR Spectrum

The molecule has 11 carbon atoms, and we can predict their approximate chemical shifts based on known data for pyrimidines and benzamides.[3][4]

| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment & Rationale |

| Amide Carbonyl | ~165-170 | Benzoyl C=O: Highly deshielded due to the electronegativity of the oxygen atom. |

| Lactam Carbonyl | ~160-165 | Pyrimidine C2=O: Deshielded carbonyl carbon within the pyrimidine ring. |

| Aromatic C (quaternary) | ~130-135 | Benzoyl C1': The carbon attached to the amide group. |

| Aromatic C-H | ~125-135 | Benzoyl C2'/C3'/C4': Carbons of the benzene ring. |

| Pyrimidine C4/C6 | ~140-155 | C4 & C6: Deshielded due to adjacent nitrogen atoms and involvement in the conjugated system. |

| Pyrimidine C5 | ~80-95 | C5-I: The carbon bonded to iodine. The "heavy atom effect" of iodine causes significant shielding, shifting this signal upfield compared to other sp² carbons. |

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy – Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and correlate them to specific functional groups.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum provides a molecular fingerprint, confirming the key structural motifs of the benzamide and iodinated pyrimidinone.[5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3200 - 3400 | N-H Stretch | Amide N-H and Pyrimidine N-H. Often appears as a broad band due to hydrogen bonding in the solid state. |

| 3000 - 3100 | C-H Stretch | Aromatic C-H (Benzoyl and Pyrimidine rings). |

| ~1680 - 1720 | C=O Stretch | Amide I band (Benzoyl C=O). |

| ~1640 - 1670 | C=O Stretch | Lactam C=O (Pyrimidine ring).[7][8] |

| 1550 - 1620 | C=C and C=N Stretch | Aromatic and pyrimidine ring skeletal vibrations.[6] |

| ~1520 - 1550 | N-H Bend | Amide II band (coupled N-H bend and C-N stretch). |

| 500 - 600 | C-I Stretch | Carbon-Iodine bond vibration in the fingerprint region. |

Part 3: Mass Spectrometry (MS) – Determining Molecular Weight and Formula

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and, with high resolution, the elemental formula.

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the preferred method. ESI typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for a clear determination of the molecular weight. The high resolution distinguishes the exact mass from other potential elemental compositions.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode ESI. The applied voltage will generate a fine spray of charged droplets, leading to the formation of gaseous [M+H]⁺ ions.

-

Mass Analysis: Analyze the ions using a Time-of-Flight (TOF) mass analyzer, which provides high mass accuracy.

-

Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical mass calculated for the proposed formula, C₁₁H₉IN₃O₂⁺.

Interpretation of Mass Spectrometry Data

-

Molecular Ion: The molecular formula is C₁₁H₈IN₃O₂. The monoisotopic mass is 340.9661 g/mol .

-

Expected HRMS Result: The protonated molecule [M+H]⁺ has the formula C₁₁H₉IN₃O₂⁺. Its theoretical exact mass is 341.9739. Published HRMS data shows a confirmed ion at m/z 341.1214 [M+H]⁺, which aligns with the expected molecular formula.[1]

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic M+2 isotopic pattern will be observed, unlike compounds containing chlorine or bromine.[9][10]

-

Fragmentation: While soft ionization minimizes fragmentation, some characteristic fragments may be observed, such as the loss of the benzoyl group (C₇H₅O) or cleavage at the amide bond, further corroborating the proposed structure.

Synthesis of Findings: A Unified Structural Confirmation

No single technique provides the complete picture. The power of this multi-spectroscopic approach lies in the convergence of all data points to support a single, unambiguous structure.

Caption: Correlation of spectroscopic data to confirm the final structure.

The ¹H and ¹³C NMR data establish the carbon-hydrogen skeleton and the precise connectivity of the two ring systems. FT-IR confirms the presence of all key functional groups (amides, carbonyls, aromatic rings). Finally, HRMS provides the exact molecular formula, validating the elemental composition. Together, these analyses provide irrefutable evidence for the structure of this compound, ensuring the integrity of the material for its intended scientific applications.

References

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Available at: [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Available at: [Link]

-

ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]

-

Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. (2020). Available at: [Link]

-

ResearchGate. FT-IR data of pyrimidine derivatives compounds. Available at: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023). Available at: [Link]

-

Synthonix. This compound - [K65425]. Available at: [Link]

-

Active Biopharma. This compound. Available at: [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Available at: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. (2025). Available at: [Link]

-

Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (2023). Available at: [Link]

-

N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2023). New Journal of Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. rsc.org [rsc.org]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

The Pivotal Role of the Iodine Atom in the Bioactivity of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of halogen atoms, particularly iodine, represents a powerful tool in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. This technical guide provides a comprehensive analysis of the role of the iodine atom in the bioactivity of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, a functionalized pyrimidine derivative with significant potential in antiviral and anticancer research. While direct comparative studies on this specific molecule are emerging, this guide synthesizes data from closely related analogues and theoretical principles to elucidate the multifaceted contributions of the iodine substituent. We will explore its influence on molecular interactions, particularly through halogen bonding, and its impact on physicochemical properties that govern cellular uptake and target engagement. This guide will also provide detailed experimental protocols for the synthesis of the title compound and its non-iodinated precursor, as well as methodologies for evaluating its biological activity, offering a framework for further investigation into this promising class of compounds.

Introduction: The Significance of Halogenation in Drug Design

The introduction of halogen atoms into bioactive scaffolds is a well-established strategy in drug discovery to enhance therapeutic efficacy. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1] Among the halogens, iodine possesses a unique combination of properties, including its large atomic radius, high polarizability, and ability to form strong halogen bonds, making it a particularly interesting substituent for medicinal chemists.[2]

The core structure of this compound combines a pyrimidine ring, a known pharmacophore with diverse biological activities, and a benzamide moiety.[3][4] The presence of an iodine atom at the 5-position of the pyrimidine ring is hypothesized to be a key determinant of its biological activity, potentially mediating crucial interactions with target macromolecules.[3] This guide will dissect the theoretical and practical aspects of this substitution.

The Multifaceted Role of the Iodine Atom

The influence of the iodine atom on the bioactivity of this compound can be attributed to several key factors:

-

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a highly directional non-covalent interaction with a halogen bond acceptor (e.g., a lone pair on an oxygen, nitrogen, or sulfur atom) in a biological target.[2] This interaction, driven by the anisotropic distribution of electron density on the iodine atom (the "sigma-hole"), can significantly enhance binding affinity and selectivity.[2]

-

Lipophilicity: The introduction of an iodine atom generally increases the lipophilicity of a molecule. This can influence its ability to cross cell membranes, potentially leading to improved cellular uptake and bioavailability.

-

Steric Effects: The bulky nature of the iodine atom can induce conformational changes in the molecule or its binding partner, leading to a more favorable or unfavorable binding orientation.

-

Metabolic Stability: Halogenation can block sites of metabolism, increasing the metabolic stability and half-life of a drug.

Synthesis of this compound and its Non-Iodinated Analog

To experimentally validate the role of the iodine atom, a comparative analysis of the iodinated compound and its non-iodinated counterpart, N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, is essential.

Synthesis of this compound

A common synthetic route involves the iodination of a cytosine derivative followed by acylation.[3]

Step 1: Iodination of 4-amino-2-hydroxypyrimidine (Cytosine)

-

Reaction: Electrophilic aromatic substitution at the C5 position of cytosine.

-

Reagents: Iodine monochloride (ICl) or N-iodosuccinimide (NIS) in an acidic medium. For example, cytosine can be reacted with ICl in a mixture of hydrobromic acid and acetic acid.[3]

-

Conditions: Heating at approximately 60°C for several hours.[3]

-

Work-up: The product, 5-iodocytosine, can be isolated by filtration and purified by recrystallization.

Step 2: Benzoylation of 5-iodocytosine

-

Reaction: Acylation of the amino group of 5-iodocytosine.

-

Reagents: Benzoic anhydride (Bz₂O) or benzoyl chloride in the presence of a base and a catalyst. A common system is benzoic anhydride with 4-dimethylaminopyridine (DMAP) as a catalyst and pyridine as an acid scavenger.[3]

-

Solvent: Acetonitrile.[3]

-

Conditions: Refluxing the reaction mixture for several hours under an inert atmosphere.[3]

-

Work-up: The product, this compound, can be isolated by cooling the reaction mixture and collecting the precipitate, followed by recrystallization.[3]

Synthesis of N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (Non-Iodinated Analog)

The synthesis of the non-iodinated analog follows a similar benzoylation step, starting from cytosine.

-

Reaction: Acylation of the amino group of cytosine.

-

Reagents: Benzoyl chloride or benzoic anhydride in the presence of a base. A typical procedure involves stirring cytosine with benzoyl chloride in a suitable solvent like pyridine.

-

Conditions: The reaction is often carried out at room temperature or with gentle heating.

-

Work-up: The product can be isolated by precipitation upon addition of water, followed by filtration and recrystallization.

Evaluating the Bioactivity: Experimental Protocols

A direct comparison of the biological activities of the iodinated and non-iodinated compounds is crucial to determine the contribution of the iodine atom. Below are detailed protocols for assessing potential anticancer and antiviral activities.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and its non-iodinated analog in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.[5]

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.

Protocol:

-

Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.

-

Virus and Compound Incubation: Prepare serial dilutions of the test compounds. In separate tubes, mix a known titer of the virus with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates for 2-3 days until plaques are visible.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ (half-maximal effective concentration) value.[6][7][8]

The Role of the Iodine Atom in Target Interaction: A Molecular Modeling Perspective

While experimental data provides the ultimate validation, computational modeling can offer valuable insights into the molecular interactions that underpin the observed bioactivity.

Halogen Bonding in the Binding Pocket

Molecular docking studies can be employed to predict the binding mode of this compound within the active site of a target protein (e.g., a viral polymerase or a kinase). These studies can reveal the potential for the iodine atom to form a halogen bond with a suitable acceptor atom in the protein, thereby stabilizing the ligand-protein complex.[9]

Caption: Hypothetical interaction of the iodine atom via halogen bonding within a protein's active site.

Physicochemical Properties and Comparative Analysis

Computational tools can also be used to calculate and compare the physicochemical properties of the iodinated and non-iodinated analogs.

| Property | N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide | This compound |

| Molecular Weight | ~215.2 g/mol | ~341.1 g/mol |

| LogP (calculated) | Lower | Higher |

| Polar Surface Area | Similar | Similar |

This difference in lipophilicity (LogP) is expected to influence cellular permeability and is a key factor to consider when interpreting bioactivity data.

Conclusion and Future Directions

The iodine atom in this compound is poised to play a critical role in its biological activity. Through a combination of halogen bonding, steric effects, and modulation of physicochemical properties, this substituent can significantly impact the molecule's interaction with its biological targets. The experimental protocols detailed in this guide provide a framework for the direct, comparative evaluation of the iodinated compound and its non-iodinated analog, which will be instrumental in definitively elucidating the contribution of the iodine atom.

Future research should focus on:

-

Co-crystallization studies: Obtaining crystal structures of the iodinated compound in complex with its biological targets to directly visualize the halogen bonding interactions.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing a broader range of halogenated (F, Cl, Br) and other substituted analogs to build a comprehensive SAR profile.

-

In vivo studies: Evaluating the efficacy of this compound in relevant animal models of disease.

By systematically investigating the role of the iodine atom, the scientific community can unlock the full therapeutic potential of this promising class of pyrimidine derivatives.

References

-

5-Iodocytosine - ChemBK. (URL: [Link])

-

Quantifying the Effects of Halogen Bonding by Haloaromatic Donors on the Acceptor Pyrimidine - ResearchGate. (URL: [Link])

-

In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs. (URL: [Link])

-

Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (URL: [Link])

-

The nature of halogen bonding: insights from interacting quantum atoms and source function studies - NIH. (URL: [Link])

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. (URL: [Link])

-

mRNA incorporation of C(5)-halogenated pyrimidine ribonucleotides and induced high expression of corresponding protein for the development of mRNA vaccine - PubMed. (URL: [Link])

-

Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles - PubMed. (URL: [Link])

-

A Raman spectroscopic and computational study of new aromatic pyrimidine-based halogen bond acceptors - CORE. (URL: [Link])

-

5-Iodocytosine - the NIST WebBook. (URL: [Link])

-

5-Iodo arabinosyl cytosine | C9H12IN3O5 | CID 129695622 - PubChem. (URL: [Link])

-

Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - MDPI. (URL: [Link])

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC - NIH. (URL: [Link])

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. (URL: [Link])

-

Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators - PubMed. (URL: [Link])

-

Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - ResearchGate. (URL: [Link])

-

This compound - Active Biopharma. (URL: [Link])

-

Synthesis and Smo Activity of Some Novel Benzamide Derivatives - Semantic Scholar. (URL: [Link])

-